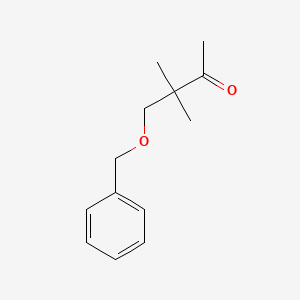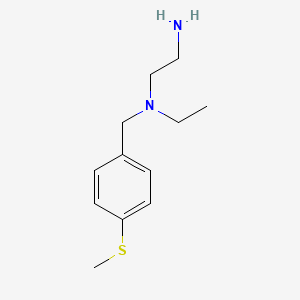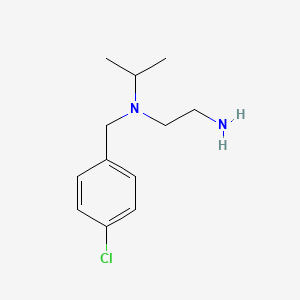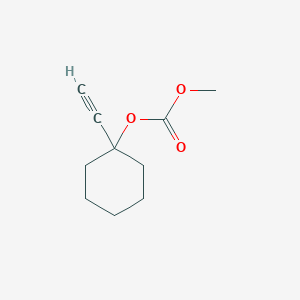
L-Proline, 1-(4-chlorophenyl)-
Übersicht
Beschreibung
L-Proline, 1-(4-chlorophenyl)-: is a derivative of the naturally occurring amino acid L-Proline. This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the proline ring. It is known for its versatile applications in organic synthesis, particularly as an organocatalyst in various chemical reactions .
Wirkmechanismus
Target of Action
L-Proline, 1-(4-chlorophenyl)-, also known as (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, is a versatile compound that has been found to target various biochemical processes. It has been reported to act as a resolution agent for both enantiomers of mandelic acid . This indicates that the compound may interact with chiral molecules and influence their stereochemistry.
Mode of Action
It is known that l-proline can act as a catalyst in various organic reactions . As a catalyst, it facilitates chemical reactions without being consumed in the process. It is likely that L-Proline, 1-(4-chlorophenyl)- interacts with its targets in a similar manner, possibly altering their chemical structure or function.
Biochemical Pathways
L-Proline, 1-(4-chlorophenyl)- may influence several biochemical pathways. For instance, it has been found to play a role in the proline biosynthetic pathway . In this pathway, the enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR) catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . By influencing this pathway, L-Proline, 1-(4-chlorophenyl)- could potentially affect the production of proline and other downstream metabolites.
Result of Action
The result of L-Proline, 1-(4-chlorophenyl)-'s action can vary depending on the context. For example, it has been used as a catalyst in the synthesis of new spirooxindole derivatives . In this context, the compound facilitates the formation of new chemical structures, potentially leading to the production of novel compounds with therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-(4-chlorophenyl)- typically involves the reaction of L-Proline with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .
Industrial Production Methods: Industrial production of L-Proline, 1-(4-chlorophenyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: L-Proline, 1-(4-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
L-Proline, 1-(4-chlorophenyl)- has a wide range of applications in scientific research:
Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
L-Proline: The parent compound, widely used as an organocatalyst.
L-Proline, 1-(4-methylphenyl)-: Another derivative with a methyl group instead of a chlorine atom.
L-Proline, 1-(4-nitrophenyl)-: A derivative with a nitro group, known for its different reactivity and applications.
Uniqueness: L-Proline, 1-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic reactions where other derivatives may not perform as well .
Eigenschaften
IUPAC Name |
(2S)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEIGKACEFDJKI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738961 | |
| Record name | 1-(4-Chlorophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61898-80-4 | |
| Record name | 1-(4-Chlorophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)







